molecular formula C11H14N2O4 B1311725 (5-morpholino-2-nitrophenyl)methanol

(5-morpholino-2-nitrophenyl)methanol

Cat. No.: B1311725
M. Wt: 238.24 g/mol
InChI Key: WJNVEJAIEZXQCG-UHFFFAOYSA-N
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Description

(5-Morpholino-2-nitrophenyl)methanol is a nitroaromatic compound featuring a morpholine ring and a hydroxymethyl (-CH2OH) group on a benzene scaffold. The hydroxymethyl group distinguishes it from phenol derivatives, influencing hydrogen-bonding capacity and metabolic stability.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

(5-morpholin-4-yl-2-nitrophenyl)methanol

InChI

InChI=1S/C11H14N2O4/c14-8-9-7-10(1-2-11(9)13(15)16)12-3-5-17-6-4-12/h1-2,7,14H,3-6,8H2

InChI Key

WJNVEJAIEZXQCG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])CO

Origin of Product

United States

Preparation Methods

Industrial Production Methods

For large-scale production, continuous flow reactors are often employed to optimize yield and efficiency. Key considerations include:

  • Scalability :

    • Transition from batch processes to continuous flow systems reduces reaction time and improves consistency.
    • Automated monitoring systems ensure precise control over temperature and reagent addition.
  • Catalysts and Optimization :

    • Catalysts such as palladium on carbon (Pd/C) may be used during reduction steps.
    • Reaction times and stoichiometry are adjusted to minimize side reactions like over-nitration or incomplete reductions.

Analytical Techniques for Monitoring Synthesis

To ensure the purity and identity of intermediates and final products, various analytical methods are employed:

Technique Purpose Key Features
Nuclear Magnetic Resonance (NMR) Structural confirmation Identifies morpholine ring protons at δ ~3.5–4.0 ppm; nitro group deshielding effects
High-Performance Liquid Chromatography (HPLC) Purity analysis Ensures product purity >97%
Mass Spectrometry Molecular weight validation Confirms molecular weight of C₁₁H₁₄N₂O₄ (238.24 g/mol)

Challenges in Synthesis

Researchers face several challenges during synthesis, including:

  • Over-Nitration : Excessive nitration can lead to unwanted byproducts. Careful temperature control is essential.
  • Side Reactions : Competing reactions during morpholine introduction may reduce yield.
  • Purity Concerns : Impurities arising from incomplete reactions require additional purification steps, such as recrystallization.

Data Table Summarizing Reaction Conditions

Step Reagents Used Temperature (°C) Duration (hours) Outcome
Nitration H₂SO₄, HNO₃ 0–5 ~4 Nitro group introduction
Morpholine Ring Formation Morpholine, NaOH/K₂CO₃ ~120 ~24 Morpholino-functionalized compound
Alcohol Functionalization NaBH₄/LiAlH₄ Room temperature ~2 Hydroxymethyl group addition

Chemical Reactions Analysis

Types of Reactions

(5-morpholino-2-nitrophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Scientific Research Applications

(5-morpholino-2-nitrophenyl)methanol is utilized in several scientific research areas:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is employed in the development of new materials and as a precursor in various chemical manufacturing processes.

Mechanism of Action

The mechanism by which (5-morpholino-2-nitrophenyl)methanol exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their differences are summarized below:

Compound Molecular Formula Substituents Key Features
(5-Morpholino-2-nitrophenyl)methanol C11H14N2O4 (inferred) –NO2, –CH2OH, morpholine Enhanced hydrogen bonding via –CH2OH; potential metabolic stability
5-Morpholino-2-nitrophenol C10H12N2O4 –NO2, –OH, morpholine Higher acidity (phenolic –OH); limited solubility in non-polar media
1-(2-Amino-6-nitrophenyl)ethanone C8H8N2O3 –NO2, –NH2, –COCH3 Amino group increases nucleophilicity; ethanone may reduce polarity
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol C26H43N3O3 –CO(CH2)8CH3, morpholine, –NH– Long alkyl chain enhances lipophilicity; inhibits glycosyltransferases

Limitations and Challenges

  • Toxicological Data: Neither this compound nor its closest analogs have comprehensive toxicity profiles, necessitating caution in handling .
  • Stability : Nitro groups may decompose under UV light or reducing conditions, limiting long-term storage .

Notes and Considerations

Data Gaps: Direct studies on this compound are scarce; comparisons rely on structural analogs and inferred properties.

Regulatory Status: Regulatory frameworks (e.g., EC1272/08) classify similar nitroaromatics as non-hazardous, but precautionary measures (e.g., avoiding inhalation) are advised .

Future Directions : Prioritize empirical studies on solubility, stability, and enzyme inhibition to validate theoretical comparisons.

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